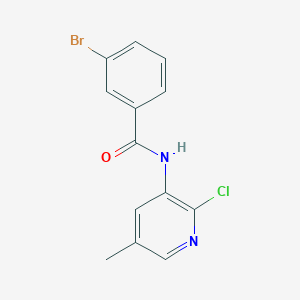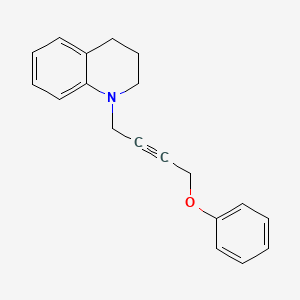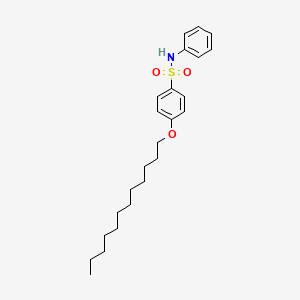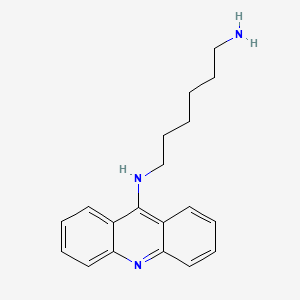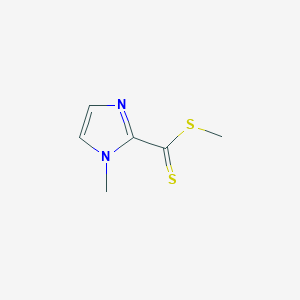
4-(2-Carboxyethyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Carboxyethyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid is an organic compound with a unique structure that includes a pyrrole ring substituted with carboxyethyl and trimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carboxyethyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrole derivative followed by carboxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to meet the demand for high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Carboxyethyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carboxyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(2-Carboxyethyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe or marker in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 4-(2-Carboxyethyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to desired outcomes in various applications. The exact molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Carboxyethyl)benzeneboronic acid: Used in similar applications but differs in its boronic acid functionality.
Tris(2-carboxyethyl)phosphine: A reducing agent with distinct chemical properties.
Uniqueness
4-(2-Carboxyethyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be suitable.
Propiedades
Número CAS |
113275-35-7 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
4-(2-carboxyethyl)-1,3,5-trimethylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO4/c1-6-8(4-5-9(13)14)7(2)12(3)10(6)11(15)16/h4-5H2,1-3H3,(H,13,14)(H,15,16) |
Clave InChI |
NPRQPKKMJYFIPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=C1CCC(=O)O)C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


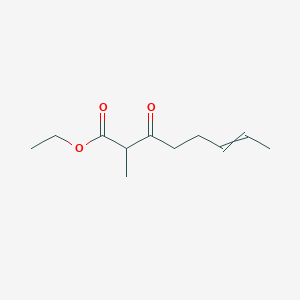
![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)
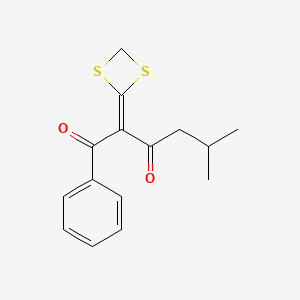

![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)

![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
